Specific Scientific Field: Organic chemistry
Summary of the Application:(1R,2R)-cyclohexane-1,2-dicarboxylic acid: serves as an essential intermediate in organic chemical synthesis. Researchers use it to construct more complex molecules through various reactions. Its chiral nature makes it particularly valuable for creating enantiomerically pure compounds.
Experimental Procedures: The synthesis of (1R,2R)-cyclohexane-1,2-dicarboxylic acid involves several steps:
Resolution: Start with a racemic mixture of . This compound can be resolved into its enantiomers using a chiral reagent such as .
Isolation: Separate the desired enantiomer, either or , in good isomeric purity.
Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry).
Results and Outcomes: Researchers obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid, which can subsequently be used as a building block for more complex molecules. This compound finds applications in drug synthesis, natural product chemistry, and materials science .
Specific Scientific Field: Biochemistry and metabolism
Summary of the Application: Experimental Procedures:Production: The compound can be synthesized or extracted from natural sources.
Characterization: Confirm its identity using spectroscopic methods (e.g., NMR, IR).
Functional Studies: Investigate its role in cellular metabolism and energy production.
Trans-1,2-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid characterized by two carboxyl groups (-COOH) attached to a cyclohexane ring in a trans configuration. This structural arrangement contributes to its unique physical and chemical properties, including its melting point of approximately 228-230 °C and a boiling point around 262.49 °C . The compound is also known by other names such as trans-Hexahydrophthalic acid and has a CAS number of 2305-32-0 .
These reactions highlight the versatility of trans-1,2-Cyclohexanedicarboxylic acid in organic synthesis and industrial applications.
Trans-1,2-Cyclohexanedicarboxylic acid can be synthesized through several methods:
These methods provide a variety of pathways for synthesizing trans-1,2-Cyclohexanedicarboxylic acid in laboratory settings.
Trans-1,2-Cyclohexanedicarboxylic acid finds applications across various fields:
These applications underscore the compound's significance in both industrial and research contexts.
Trans-1,2-Cyclohexanedicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Maleic Acid | C4H4O4 | Cis configuration; used in polymer production |
Fumaric Acid | C4H4O4 | Trans configuration; important in metabolic pathways |
Phthalic Acid | C8H6O4 | Aromatic structure; widely used in plasticizers |
Hexahydrophthalic Acid | C8H12O3 | Saturated derivative; used in resins and coatings |
Trans-1,2-Cyclohexanedicarboxylic acid is unique due to its saturated cyclohexane structure and the specific arrangement of its carboxyl groups, distinguishing it from both aromatic and unsaturated dicarboxylic acids. This structural feature contributes to its distinct reactivity and utility in various chemical applications.
Irritant